molecular formula C10H21ClO3S B13627376 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13627376
M. Wt: 256.79 g/mol
InChI Key: MHDPLCAQQUDASJ-UHFFFAOYSA-N
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Description

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((4-methylpentyl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-methyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-9(2)5-4-6-14-7-10(3)8-15(11,12)13/h9-10H,4-8H2,1-3H3

InChI Key

MHDPLCAQQUDASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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